4-(4-Methoxyphenyl)-2-methylphenol
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Description
Synthesis Analysis
The synthesis of 4-(4-Methoxyphenyl)-2-methylphenol and its derivatives often involves the reduction of Schiff bases, which are themselves synthesized through the reaction of aldehydes or ketones with amines. Ajibade and Andrew (2021) detailed the synthesis of related compounds via the Schiff bases reduction route, highlighting the molecular structure and intermolecular interactions that stabilize the synthesized compounds (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl)-2-methylphenol derivatives has been characterized through various spectroscopic and crystallographic techniques. The analysis of these compounds provides insights into their asymmetric units, crystal systems, and the types of intermolecular interactions present. For example, studies by Koşar et al. (2011) employed X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods to characterize the structure of similar compounds (Koşar et al., 2011).
Chemical Reactions and Properties
The reactivity of 4-(4-Methoxyphenyl)-2-methylphenol towards various reagents and conditions reveals its potential in synthesizing a wide array of chemical entities. For instance, Shabana, Osman, and Atrees (1994) explored the reaction of similar compounds with aromatic dihydroxy compounds, leading to the formation of dioxaphospholane-2-sulfide derivatives (Shabana, Osman, & Atrees, 1994).
Physical Properties Analysis
The physical properties of 4-(4-Methoxyphenyl)-2-methylphenol, such as melting points, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Studies like those conducted by Unver et al. (2009) provide detailed analysis of these properties through spectroscopic studies and crystallographic investigations (Unver et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the application of 4-(4-Methoxyphenyl)-2-methylphenol derivatives in various fields. Kusumaningrum et al. (2021) explored the antioxidant activity of similar compounds, providing insights into their chemical behavior and potential applications (Kusumaningrum et al., 2021).
Safety And Hazards
Future Directions
The future directions of 4-(4-Methoxyphenyl)-2-methylphenol research include further exploration of its biological functions. Despite recent progress, more work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation . This will not only lead to a better in-depth understanding of the biological effects of H2S but will also shed light on the future development of a new class of therapeutic agents with potential to treat a wide range of human diseases .
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSFBWFAHYWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541989 |
Source
|
Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methylphenol | |
CAS RN |
103594-29-2 |
Source
|
Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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